molecular formula C18H19NO2 B6643260 N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide

Cat. No. B6643260
M. Wt: 281.3 g/mol
InChI Key: XJOPZTHOQUTAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide, also known as DIHB, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of indene derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to protect against oxidative stress and neuronal damage in Parkinson's disease models.

Advantages and Limitations for Lab Experiments

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has several advantages as a research tool, including its synthetic availability, stability, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has not been extensively studied in clinical trials, and its safety profile is not well established.

Future Directions

There are several future directions for research on N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide. One potential direction is to investigate its therapeutic potential in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and safety profile. Overall, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties.

Synthesis Methods

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl bromoacetate, followed by hydrolysis and amidation with benzoyl chloride. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been investigated for its neuroprotective effects in Parkinson's disease models.

properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-5-2-1-3-6-15)19-11-12-21-17-10-9-14-7-4-8-16(14)13-17/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOPZTHOQUTAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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